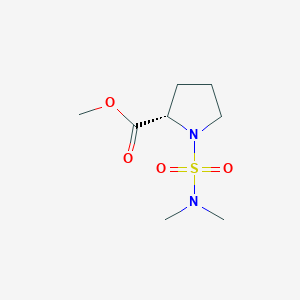
methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, a carboxylate group, and a dimethylsulfamoyl group. It is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with a dimethylsulfamoyl chloride in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary amines .
Scientific Research Applications
Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-pyrrolidine-2-carboxylate hydrochloride: This compound is similar in structure but lacks the dimethylsulfamoyl group.
2-Methylenepyrrolidines: These compounds have a similar pyrrolidine ring but differ in their functional groups.
Uniqueness
Methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with enzymes and proteins, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H16N2O4S |
|---|---|
Molecular Weight |
236.29 g/mol |
IUPAC Name |
methyl (2S)-1-(dimethylsulfamoyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H16N2O4S/c1-9(2)15(12,13)10-6-4-5-7(10)8(11)14-3/h7H,4-6H2,1-3H3/t7-/m0/s1 |
InChI Key |
LNKMFRSBQVXKOQ-ZETCQYMHSA-N |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC[C@H]1C(=O)OC |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC1C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


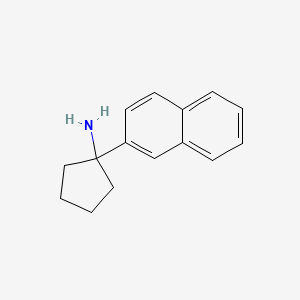
![N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11736901.png)
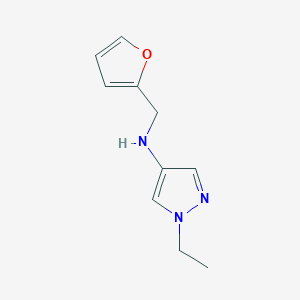
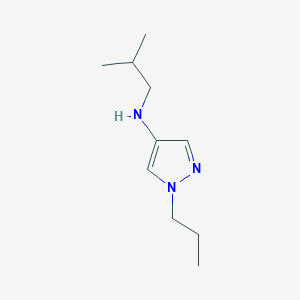
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11736907.png)
![[(1-cyclopentyl-1H-pyrazol-4-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11736911.png)
![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11736926.png)
![1-(difluoromethyl)-N-[(2,5-difluorophenyl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11736945.png)
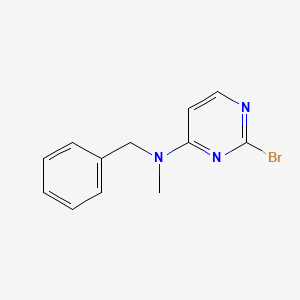
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11736962.png)
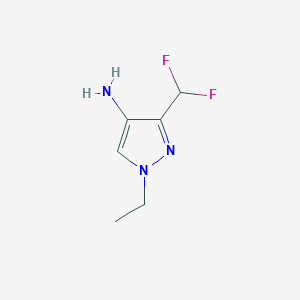
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11736984.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine](/img/structure/B11736988.png)
![N-[(5-fluorothiophen-2-yl)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine](/img/structure/B11736996.png)
